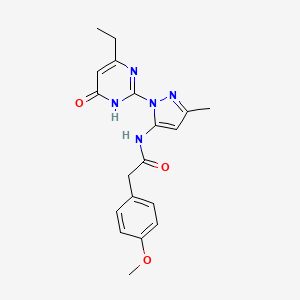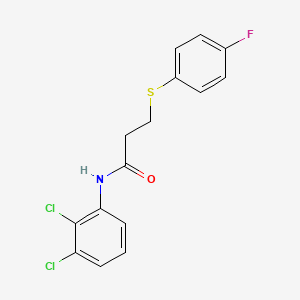
Fmoc-2,3-Difluoro-L-Phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2,3-Difluoro-L-Phenylalanine is a chemical compound with the molecular formula C24H19F2NO4 . It is used to produce high-quality peptides .
Synthesis Analysis
Fmoc-dipeptides, which include this compound, can self-assemble and form hydrogel materials in aqueous media. The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .Molecular Structure Analysis
The molecular weight of this compound is 423.4 g/mol . Its IUPAC name is (2S)-3-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .Physical and Chemical Properties Analysis
This compound has a molecular weight of 423.4 g/mol, an XLogP3-AA of 4.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 .Scientific Research Applications
Antibacterial Composite Materials
Fmoc-2,3-Difluoro-L-Phenylalanine has been utilized in the development of antibacterial composite materials. A study by Schnaider et al. (2019) discusses the use of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, for antibacterial and anti-inflammatory purposes. These materials inhibit bacterial growth and viability without being cytotoxic to mammalian cell lines, and their integration into resin-based composites does not compromise mechanical and optical properties. This highlights the potential of these materials in biomedical applications (Schnaider et al., 2019).
Signal Transduction Studies
This compound has been synthesized for potential use in signal transduction studies. Yao et al. (1999) report the synthesis of N-Fmoc 4-(O-tert-butyl carboxymethyl)phenylalanine and its difluoro homologue in high enantiomeric purity. These analogues are suitable for the preparation of inhibitors targeting various signal transduction pathways, including SH2 and PTP domains and protein-tyrosine phosphatases (Yao et al., 1999).
Self-Assembly and Hydrogelation
Studies by Ryan et al. (2010, 2011) explore the self-assembly and hydrogelation properties of Fmoc-phenylalanine derivatives, including Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe). These derivatives undergo efficient self-assembly and promote hydrogelation in aqueous solvents. The incorporation of halogen substituents enhances self-assembly into amyloid-like fibrils and the formation of hydrogels, with the position of substitution and the type of halogen having a significant influence on these processes. This research provides insights into how minimal atomic substitutions can tune self-assembly and gelation of small molecule hydrogelators (Ryan et al., 2010), (Ryan et al., 2011).
Native Chemical Ligation
Crich and Banerjee (2007) introduced a method for native chemical ligation at phenylalanine using erythro-N-Boc-β-mercapto-l-phenylalanine, where the N-Boc amino acid is used to cap a tetrapeptide generated by Fmoc-SPPS. This method allows for the synthesis of complex peptides, demonstrating the utility of Fmoc-protected amino acids in peptide synthesis (Crich & Banerjee, 2007).
Hydrogelation Without Organic Cosolvent or pH Modification
Rajbhandary et al. (2017) report the development of C-terminal cation-modified Fmoc-Phe derivatives that can self-assemble and form hydrogel networks spontaneously without the need for organic cosolvents or pH adjustments. These derivatives form unique sheet-based nanotube structures, demonstrating the impact of subtle structural modifications on self-assembly pathways (Rajbhandary et al., 2017).
Enhanced 19F NMR Properties
Tressler and Zondlo (2016) developed a synthesis method for Fmoc-perfluoro-tert-butyl tyrosine, which exhibits enhanced properties for 19F NMR spectroscopy. This advancement in fluorinated amino acid chemistry has potential applications in biomedical imaging and diagnostics (Tressler & Zondlo, 2016).
Self-Assembly Behavior Comparisons
In 2018, Rajbhandary, Brennessel, and Nilsson compared the self-assembly of Fmoc-Phenylalanine and corresponding peptoid derivatives, revealing differences in assembly patterns and highlighting the importance of hydrogen bonding and π–π interactions in these processes (Rajbhandary et al., 2018).
Understanding Hydrogel Formation
Singh et al. (2015) investigated the hydrogel formation of Fmoc-phenylalanine, providing insights into the factors influencing self-assembly and hydrogel formation, which are crucial for biomedical applications such as drug delivery systems (Singh et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Fmoc-phenylalanine-based hydrogels, which include Fmoc-2,3-Difluoro-L-Phenylalanine, have drawn considerable attention due to their numerous advantages such as a high degree of hydration, biocompatibility, stability, and direct application at an infectious site . These hydrogels can undergo gelation by simple pH modulation and can be used for various biological applications .
Properties
IUPAC Name |
(2S)-3-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEDJBJASVXQIC-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2557326.png)
![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B2557329.png)
![2-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557330.png)
![1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine](/img/structure/B2557331.png)
![2-(2-Methoxyphenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2557332.png)

![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2557336.png)

![N-[(3,4-Dichlorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2557338.png)


![1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2557343.png)
